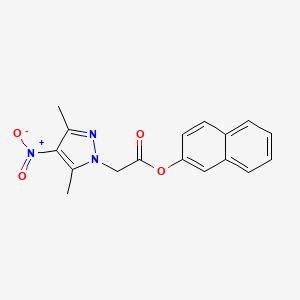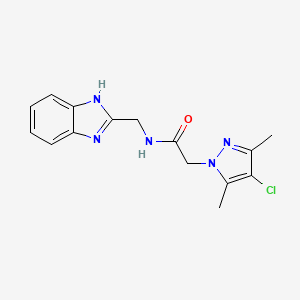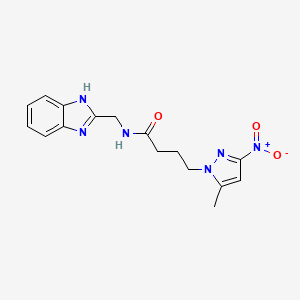
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
説明
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, also known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.33 g/mol.
科学的研究の応用
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have anti-inflammatory effects and to modulate the immune response.
作用機序
The exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce apoptosis and inhibit cell proliferation by downregulating various signaling pathways, including the PI3K/Akt/mTOR pathway. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate the release of neurotransmitters such as glutamate and GABA by interacting with presynaptic receptors. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
Biochemical and Physiological Effects:
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate synaptic transmission, enhance neuronal survival, and protect against oxidative stress. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
実験室実験の利点と制限
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate also has some limitations, including its high cost and the lack of information on its long-term safety.
将来の方向性
There are several future directions for research on 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. One area of interest is the development of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and to determine its long-term safety and efficacy in humans.
特性
IUPAC Name |
naphthalen-2-yl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-17(20(22)23)12(2)19(18-11)10-16(21)24-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAPQNJZOJHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC2=CC3=CC=CC=C3C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326213.png)
![2,9-dichloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326215.png)
![2,2,2-trichloro-1-[(3-phenoxybenzyl)oxy]ethanol](/img/structure/B4326218.png)
![4-amino-8-(1,3-benzodioxol-5-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326223.png)
![1-benzyl-1'-(3-chloro-4-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326232.png)
![4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326240.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326243.png)
![1-(4-tert-butylphenyl)-3-(4-ethylphenyl)-3-[(3-fluorophenyl)amino]propan-1-one](/img/structure/B4326253.png)
![1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)amino]-3-phenylpropan-1-one](/img/structure/B4326261.png)


